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Abstract: The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein in the outer

mitochondrial membrane, acting as a primary gatekeeper for the flux of ions and metabolites

between the mitochondria and the cytosol. Its central role in cellular metabolism and apoptosis

has made it a compelling target for therapeutic intervention. 4,4'-Diisothiocyano-2,2'-

stilbenedisulfonic acid (DIDS) is a well-established stilbene derivative widely utilized as a

chemical probe to study and inhibit VDAC function. This document provides an in-depth

technical overview of DIDS as a VDAC inhibitor, detailing its mechanism of action, quantitative

effects, relevant experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action of DIDS on VDAC
DIDS exerts its inhibitory effects on VDAC through a multifaceted mechanism primarily

centered on direct interaction and the modulation of the channel's quaternary structure.

Direct Channel Interaction: DIDS directly interacts with VDAC1. While it is widely classified

as a channel blocker, studies have shown that DIDS alters the channel's characteristics

without causing a complete blockage.[1] Electrophysiological recordings demonstrate that

DIDS modifies the channel-forming properties of VDAC1, leading to smaller, irregular

channel conductances and abolishing its voltage-dependence.[1] The binding is thought to

be reversible, involving the stilbene-disulfonate group of DIDS.[1] However, the

isothiocyanate groups of DIDS are reactive and can form covalent bonds with lysine

residues, suggesting a potential for both reversible and irreversible inhibition.
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Inhibition of Oligomerization: A key anti-apoptotic mechanism of DIDS is its ability to inhibit

the oligomerization of VDAC1.[2][3][4] Under apoptotic stimuli, VDAC1 monomers assemble

into dimers, trimers, and higher-order oligomers, forming a large pore sufficient for the

passage of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane

space to the cytosol.[1][2][3] DIDS and its analogs prevent this oligomerization process,

thereby blocking the release of cytochrome c and the subsequent activation of the caspase

cascade.[3] This inhibitory action on oligomerization is a crucial aspect of its protective effect

against apoptosis.[3][4]

Quantitative Data on DIDS Inhibition
A precise IC50 or binding affinity (Kd) for DIDS on VDAC1 is not consistently reported in the

literature, likely due to its complex mechanism of action that includes both reversible binding

and potential covalent modification. However, numerous studies have established effective

concentrations of DIDS in various functional assays. These findings are summarized below.
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Assay Type Cell/System Type
Effective DIDS
Concentration

Observed Effect

Apoptosis Inhibition THP-1 Macrophages 100 µM

Clearly inhibits

caspase-3 and

caspase-9 activation.

[2]

HeLa Cells 50 µM

Provides maximal

inhibitory effect on

staurosporine-induced

caspase activation.[5]

Cell Viability /

Protection

Primary Retinal Cell

Cultures
25 µM

Rescues cell viability

from H₂O₂-induced

oxidative stress.[6]

THP-1 Macrophages 50 µM

No inhibition of ALA-

SDT-induced cell

death.[2]

THP-1 Macrophages 100 - 200 µM
Prevents ALA-SDT-

induced cell death.[7]

Channel Activity Reconstituted VDAC1 100 µM

Alters channel-forming

properties; abolishes

voltage-dependence

without total blockage.

[1]

ROS & NO Signaling
K562 Lymphoblastoid

Cells
Not Specified

Augments IR-induced

ROS production;

potently reduces IR-

induced NO

production.[8][9]

HT22 Hippocampal

Cells
250 µM

Mitigates

accumulation of ROS

induced by glutamate.
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Mitophagy
Rat Brain

Mitochondria
Not Specified

Inhibited the CCCP-

induced formation of a

~130 kDa VDAC1

complex.[4]

Key Signaling Pathways Modulated by DIDS-VDAC
Inhibition
The primary signaling pathway affected by DIDS is mitochondria-mediated apoptosis. By

inhibiting VDAC1 oligomerization, DIDS prevents the permeabilization of the outer

mitochondrial membrane, a critical step in intrinsic apoptosis.
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DIDS inhibits apoptosis by preventing VDAC1 oligomerization and cytochrome c release.

Beyond apoptosis, DIDS-mediated VDAC closure impacts cellular redox signaling by inhibiting

the efflux of superoxide (O₂⁻) to the cytosol.[6] This can sensitize mitochondria to Ca²⁺-induced
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permeability transition. Furthermore, DIDS has been shown to affect the AMPK/mTOR

signaling axis, linking mitochondrial metabolism to cell growth and proliferation.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are protocols for key experiments used to characterize the DIDS-VDAC interaction.

VDAC Reconstitution and Electrophysiology in Planar
Lipid Bilayers
This technique directly measures the ion channel activity of VDAC and its modulation by

inhibitors like DIDS.

Objective: To measure the conductance of single VDAC channels and assess the inhibitory

effect of DIDS.

Methodology:

Chamber Setup: A two-compartment chamber is separated by a thin Teflon film with a small

aperture (~70-100 µm diameter). Each compartment is filled with an electrolyte solution (e.g.,

1 M KCl, 5 mM HEPES, pH 7.4) and connected to an amplifier via Ag/AgCl electrodes.

Bilayer Formation: A planar lipid bilayer (e.g., made of diphytanoyl-phosphatidylcholine) is

formed across the aperture.

VDAC Reconstitution: Purified, detergent-solubilized VDAC1 is added to one compartment

(the cis side). Spontaneous insertion of a single VDAC channel into the bilayer is monitored

by applying a transmembrane voltage (e.g., 10-20 mV) and observing discrete, stepwise

increases in ionic current.

Baseline Recording: Once a single channel is incorporated, its baseline conductance is

recorded at various voltages (e.g., -50 mV to +50 mV) to establish its characteristic open-

state conductance and voltage-gating properties.

Inhibitor Application: DIDS is added to the cis compartment to achieve the desired final

concentration (e.g., 100 µM).
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Data Acquisition: The channel current is continuously recorded in the presence of DIDS.

Changes in conductance, open probability, and voltage dependence are analyzed to quantify

the inhibitory effect.

Prepare Chamber
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Form Planar
Lipid Bilayer

Add Purified VDAC
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Record Baseline
Channel Activity

Add DIDS to
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Record Channel Activity
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Click to download full resolution via product page

Workflow for VDAC electrophysiology using a planar lipid bilayer setup.

VDAC Reconstitution into Liposomes for Transport
Assays
This method creates proteoliposomes to study the transport of molecules like Ca²⁺ or

cytochrome c across a VDAC-containing membrane.

Objective: To measure the DIDS-sensitive transport of a specific substrate through VDAC

channels.

Methodology:

Protein Purification: Express and purify VDAC1, typically from inclusion bodies, and refold in

a detergent like LDAO (lauryldimethylamine N-oxide).

Liposome Preparation: Prepare large unilamellar vesicles (liposomes) from a defined lipid

composition (e.g., a mix of PC, PE, PS, and cardiolipin) via extrusion. The substrate to be

tested (e.g., fluorescently labeled dextran or a calcium-sensitive dye) is encapsulated within

the liposomes during their formation.

Reconstitution: Mix the purified VDAC1 with the prepared liposomes in the presence of a

mild detergent (e.g., Triton X-100).

Detergent Removal: Remove the detergent slowly to allow the incorporation of VDAC1 into

the liposome bilayer. This is often done using adsorbent Bio-Beads, leading to the formation

of proteoliposomes.
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Transport Assay:

Equilibrate the proteoliposomes in a buffer.

Divide the sample, treating one aliquot with DIDS and the other with a vehicle control.

Initiate the transport assay. For a release assay, monitor the appearance of the

encapsulated substrate in the external buffer over time using fluorescence spectroscopy.

Compare the rate of substrate release between DIDS-treated and control samples to

determine the extent of inhibition.

VDAC Oligomerization Assay via Chemical Cross-linking
This biochemical assay is used to visualize the oligomeric state of VDAC1 in isolated

mitochondria or cells and to test the effect of inhibitors.

Objective: To determine if DIDS prevents the formation of VDAC1 dimers and higher-order

oligomers.

Methodology:

Sample Preparation: Isolate mitochondria from cultured cells or tissue. The cells may have

been pre-treated with an apoptotic stimulus in the presence or absence of DIDS.

Cross-linking Reaction: Resuspend the isolated mitochondria in a suitable buffer. Add a

chemical cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate)) and

incubate for a specific time (e.g., 30 minutes) to covalently link proteins that are in close

proximity.

Quenching: Stop the reaction by adding a quenching agent, such as Tris buffer, which

contains primary amines that react with the excess cross-linker.

SDS-PAGE and Western Blotting: Solubilize the cross-linked mitochondrial proteins and

separate them by size using SDS-PAGE.

Detection: Transfer the proteins to a membrane and probe with a specific anti-VDAC1

antibody. VDAC1 monomers, dimers, trimers, and larger oligomers will appear as distinct
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bands at corresponding molecular weights, allowing for a semi-quantitative assessment of

oligomerization and its inhibition by DIDS.

Conclusion
DIDS remains an invaluable pharmacological tool for investigating the multifaceted roles of

VDAC1. Its ability to modulate channel conductance and, critically, to inhibit the apoptosis-

linked oligomerization of VDAC1 underscores the channel's significance as a hub for controlling

cell life and death. While the lack of a single, defined IC50 value reflects its complex

mechanism, the effective concentrations established across a range of assays provide a solid

foundation for its use in experimental design. The protocols and pathways detailed in this guide

offer researchers a comprehensive resource for exploring VDAC1 function and for the

continued development of more specific VDAC-targeting therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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